N-棕榈酰牛磺酸

描述

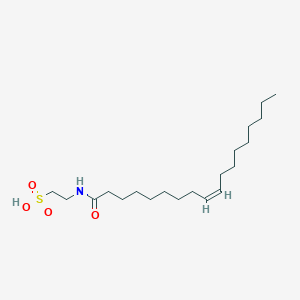

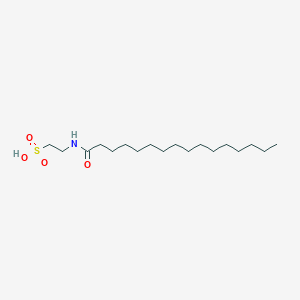

N-Palmitoyl taurine is a prominent amino-acyl endocannabinoid that has been isolated from rat brain during lipidomics profiling . It is a fatty acid-taurine conjugate derived from hexadecanoic acid .

Synthesis Analysis

The synthesis of N-Palmitoyl taurine is currently under investigation . It is known that taurine is synthesized in the body from the amino acid cysteine, but the exact process of how N-Palmitoyl taurine is synthesized is not fully understood .

Molecular Structure Analysis

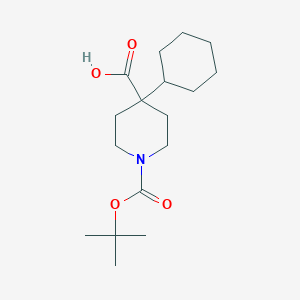

N-Palmitoyl taurine has the molecular formula C18H37NO4S . Its structure includes a palmitoyl group (a type of fatty acid) attached to taurine, an amino acid .

Physical And Chemical Properties Analysis

N-Palmitoyl taurine has a molecular weight of 363.6 g/mol . It has a density of 1.0±0.1 g/cm3, a molar refractivity of 99.5±0.4 cm3, and a polar surface area of 92 Å2 .

科学研究应用

Endocannabinoid Research

N-Palmitoyl Taurine is a prominent amino-acyl endocannabinoid isolated from rat brain during lipidomics profiling . Endocannabinoids are involved in various physiological processes including pain-sensation, mood, and memory, and in mediating the psychoactive effects of cannabis .

Neuroscience

Given its presence in the brain, N-Palmitoyl Taurine may have potential applications in neuroscience . While the specific role is not yet fully understood, it could be involved in neural signaling or neuroprotection .

Lipid Biochemistry

N-Palmitoyl Taurine is part of the lipid biochemistry research area . As a fatty amide, it could be involved in lipid signaling or serve as a bioactive lipid mediator .

Cannabinoid Research

As an amino-acyl endocannabinoid, N-Palmitoyl Taurine could be used in cannabinoid research . It might help in understanding the role of cannabinoids in the body and could potentially contribute to the development of cannabinoid-based therapeutics .

Protection from Chemotherapeutic Agent Cisplatin

Taurine, a non-proteogenic amino acid and commonly used nutritional supplement, can protect various tissues from degeneration associated with the action of the DNA-damaging chemotherapeutic agent cisplatin . N-Palmitoyl Taurine, being a derivative of Taurine, might share this protective property .

Ovarian Cancer Research

Intracellular Taurine levels are associated with ovarian cancer . Elevation of intracellular taurine concentration to OC ascites-cell-associated levels suppressed proliferation of various OC cell lines and patient-derived organoids, reduced glycolysis, and induced cell protection from cisplatin . N-Palmitoyl Taurine, as a taurine derivative, might play a role in this context .

作用机制

Target of Action

N-Palmitoyl Taurine is an amino-acyl endocannabinoid . It is prominent in rat brain lipidomics profiling and accompanies multiple arachidonoyl amino acids isolated from bovine brain, including N-arachidonoylethanolamine (NADA) and N-arachidonoyl serine (ARA-S) . The primary targets of N-Palmitoyl Taurine are still under investigation .

Mode of Action

It is known to be a prominent amino-acyl endocannabinoid isolated from rat brain during lipidomics profiling .

Biochemical Pathways

N-Palmitoyl Taurine is associated with the endocannabinoid system, which plays a crucial role in various physiological processes. It accompanies multiple arachidonoyl amino acids isolated from bovine brain, including N-arachidonoylethanolamine (NADA) and N-arachidonoyl serine (ARA-S) . The specific biochemical pathways affected by N-Palmitoyl Taurine and their downstream effects are still under investigation .

Result of Action

The molecular and cellular effects of N-Palmitoyl Taurine’s action are still under investigation . As a prominent amino-acyl endocannabinoid, it is expected to have significant effects on the endocannabinoid system, which plays a crucial role in various physiological processes .

安全和危害

属性

IUPAC Name |

2-(hexadecanoylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDJCYFKKSLKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561075 | |

| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Palmitoyl Taurine | |

CAS RN |

83982-06-3 | |

| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Palmitoyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A1: The research suggests that the free hydroxyl group in the head region of ethanolamides like PEA and SEA plays a crucial role in their procoagulant activity [, ]. While the exact mechanism remains unclear, this hydroxyl group might be involved in binding interactions with targets within the coagulation cascade, ultimately leading to enhanced thrombin generation. N-Palmitoyl Taurine, lacking this hydroxyl group, might not engage in these critical interactions, explaining its limited impact on thrombin generation. Further research is needed to elucidate the specific molecular interactions responsible for this observed difference in activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)